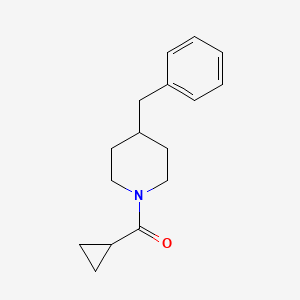

(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone

Description

Properties

CAS No. |

574723-94-7 |

|---|---|

Molecular Formula |

C16H21NO |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

(4-benzylpiperidin-1-yl)-cyclopropylmethanone |

InChI |

InChI=1S/C16H21NO/c18-16(15-6-7-15)17-10-8-14(9-11-17)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |

InChI Key |

WEFGEHHXXUQMLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone typically follows a sequence that involves:

- Amination of precursor heterocycles or piperidine derivatives

- Functional group transformations such as acylation or sulfonylation

- Selective protection and deprotection steps

- Coupling reactions to introduce the cyclopropyl methanone group

These steps are often catalyzed or facilitated by palladium catalysts, base-mediated reactions, or acid-promoted deprotection, depending on the intermediate and desired substitution pattern.

Preparation of Key Intermediates

A common approach starts with the synthesis of substituted piperidine intermediates. For example, tert-butyl 4-(methylamino)piperidine-1-carboxylate is reacted with chlorinated heterocycles under palladium-catalyzed conditions to yield protected intermediates. These intermediates are then deprotected using trifluoroacetic acid (TFA) in dichloromethane to afford free amines suitable for further functionalization.

Palladium-Catalyzed Coupling Reactions

The synthesis often employs palladium-catalyzed Suzuki coupling or Buchwald-Hartwig amination to connect aromatic or heteroaromatic rings to the piperidine scaffold. For example:

- PdCl2(dppf)-catalyzed Suzuki coupling of boronic esters with chlorinated triazine derivatives is used to build complex intermediates that can be further modified to yield the target compound.

Protection and Deprotection Steps

Protection of the piperidine nitrogen with Boc (tert-butoxycarbonyl) groups is common to prevent unwanted side reactions during intermediate steps. Deprotection is achieved by treatment with TFA in dichloromethane, liberating the free amine for subsequent acylation or alkylation.

Alkylation and Sulfonylation

The piperidine nitrogen can be alkylated with benzyl chloride to introduce the benzyl substituent at the 4-position, which is essential for the final compound structure. Sulfonyl chlorides such as cyclopropanesulfonyl chloride can also be used to introduce sulfonyl substituents, although this is more common in analog synthesis.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Amination | tert-butyl 4-(methylamino)piperidine-1-carboxylate, PdCl2(dppf), K2CO3, 1,4-dioxane, reflux under Ar | Boc-protected piperidinyl intermediate | ~65 | Palladium-catalyzed amination |

| Deprotection | Trifluoroacetic acid (TFA), dichloromethane, room temp | Free amine intermediate | 65 | Boc group removal |

| Reductive amination | Cyclopropanecarbaldehyde, reducing agent | Cyclopropyl-substituted amine | Variable | Introduction of cyclopropyl group |

| Acylation | Cyclopropanecarboxylic acid, HATU, DIPEA, dichloromethane | This compound | 56-65 | Formation of methanone linkage |

| Alkylation | Benzyl chloride, base | 4-Benzylpiperidinyl derivative | >60 | Introduction of benzyl substituent |

Research Outcomes and Biological Relevance

Compounds structurally related to this compound have been evaluated for antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. The presence of the cyclopropyl methanone moiety and benzyl substitution on the piperidine ring significantly influence biological activity, with acyl-substituted piperidinyl derivatives showing improved potency.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzylpiperidine carboxylic acid.

Reduction: Formation of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanol.

Substitution: Formation of various substituted benzylpiperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry due to its biological activity. It is particularly noted for:

- Analgesic Properties : Similar compounds have been studied for their pain-relieving effects, suggesting that (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone may also exhibit analgesic properties.

- Antipsychotic Effects : The compound's interaction with neurotransmitter systems, particularly dopamine and serotonin receptors, indicates potential applications in treating neurological disorders such as schizophrenia and depression.

Neuropharmacology

Research indicates that compounds with similar structures can interact with various receptors involved in neurotransmission. Binding affinity studies may reveal interactions with:

- Dopamine D2 Receptors : These receptors are crucial in mood regulation and psychotropic effects.

- Serotonin 5-HT Receptors : Involvement in mood disorders highlights the compound's potential as an antidepressant.

Case Studies and Research Findings

Research into this compound has been limited but promising. Studies focusing on similar piperidine derivatives have provided insights into their pharmacological profiles:

- A study highlighted the interaction of piperidine derivatives with dopamine receptors, suggesting a pathway for developing new treatments for psychiatric disorders .

- Another investigation into the analgesic properties of related compounds demonstrated effective pain relief in preclinical models, paving the way for future clinical applications .

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Polarity: Hydroxyl and amino substituents in analogs enhance solubility but may reduce membrane permeability.

- Rigidity: The cyclopropane moiety in the target compound restricts rotational freedom, which could optimize receptor binding compared to more flexible substituents (e.g., ethanone derivatives in ) .

Key Observations :

- Yield Variability: Compound 20a’s low yield (25%) may reflect challenges in introducing the phenylamino group, whereas Compound 20b’s high yield (78%) suggests efficient phenoxy coupling .

- Purity: Compound 19’s 99% HPLC purity highlights successful purification, likely due to its non-polar substituents favoring crystallization.

Physicochemical and Functional Implications

- Cyclopropyl vs. Hydroxyl Groups: The target compound’s cyclopropylmethanone lacks hydrogen-bonding capacity compared to Compounds 19 and 20a, which may reduce solubility but improve metabolic stability .

- Benzyl vs.

- Synthetic Challenges : The absence of direct data on the target compound suggests its synthesis may require optimized conditions for introducing both benzyl and cyclopropyl groups without side reactions.

Biological Activity

(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a benzyl group and a cyclopropyl moiety attached to a ketone functional group. The synthesis typically involves the reaction of 4-benzylpiperidine with cyclopropylmethanone under controlled conditions. The general synthetic route can be summarized as follows:

- Starting Materials : 4-benzylpiperidine and cyclopropylmethanone.

- Reaction Conditions : Use of appropriate solvents and catalysts to facilitate the reaction.

- Yield : Moderate to high yields depending on the specific conditions employed.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing pathways related to inflammation, cancer progression, and neurological disorders.

Case Studies

- Antiviral Activity : A study indicated that derivatives of piperidine compounds, including this compound, exhibited significant antiviral properties against coronaviruses, suggesting potential applications in treating viral infections .

- Anticancer Properties : Research has shown that similar piperidine derivatives can inhibit tumor growth in various cancer cell lines, demonstrating their potential as anticancer agents.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiviral | Significant inhibition of viral replication | |

| Anticancer | Reduced cell viability in cancer lines | |

| Neuroprotective | Potential reduction of neuroinflammation |

Research Findings

Recent investigations into the pharmacological profiles of this compound have highlighted its versatility as a therapeutic agent. Key findings include:

- Selectivity : The compound shows selective inhibition against specific targets, enhancing its therapeutic potential while minimizing side effects.

- Synergistic Effects : When combined with other therapeutic agents, it may enhance efficacy in treating complex diseases like cancer and viral infections .

- Safety Profile : Initial toxicity assessments indicate a favorable safety profile, making it a candidate for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution or coupling reactions (e.g., benzoylation of piperidine derivatives) is typical. Optimize yields by adjusting solvent systems (e.g., n-hexane/EtOAc for purification) and coupling agents. For example, analogs with cyclopropyl groups achieved 78% yields using polar aprotic solvents and controlled stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- NMR Spectroscopy : 1H/13C-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzyl protons at δ 7.2–7.4 ppm) .

- HPLC : Monitor purity using C18 columns with UV detection (254 nm); target ≥95% peak area .

- Elemental Analysis : Validate carbon (C), hydrogen (H), and nitrogen (N) content within ±0.4% of theoretical values .

Q. What safety protocols are essential given limited toxicological data?

- Methodology :

- Use PPE (gloves, goggles) and work in a fume hood.

- In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes .

- Conduct preliminary toxicity assays (e.g., Ames test) due to unstudied toxicological profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structural analogs?

- Methodology :

- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., benzyl vs. fluorophenyl groups).

- Use surface plasmon resonance (SPR) to measure binding affinities and molecular docking to predict target interactions .

- Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Q. What strategies improve target selectivity in second-generation derivatives?

- Methodology :

- Introduce bioisosteres (e.g., cyclopropyl → trifluoromethyl) to enhance metabolic stability.

- Optimize logP values (via ClogP calculations) to balance lipophilicity and solubility. Analogs with 4-isopropylphenyl groups showed improved CNS penetration in preclinical models .

- Use crystallography to map binding pockets and guide functional group placement .

Q. How can metabolic stability be assessed in preclinical models?

- Methodology :

- Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation.

- Monitor phase I metabolites (e.g., hydroxylation at the piperidine ring) using high-resolution mass spectrometry (HRMS) .

- Compare half-life (t½) across species to predict human pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.